An In-depth Technical Guide to 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide: Synthesis, Characterization, and Biological Potential
Disclaimer: Direct experimental data for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not extensively available in the public domain. This guide is a compilation of established chemical principles and methodologies for the synthesis, characterization, and evaluation of structurally related benzamide and sulfonamide compounds. The experimental protocols and predicted data presented herein are representative examples intended to guide future research and development efforts.
Introduction: A Molecule of Interest
The convergence of the benzamide and sulfonamide scaffolds in a single molecular entity has been a fruitful strategy in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the benzamide moiety is present in numerous clinically used drugs, contributing to their therapeutic efficacy.[4][5] The title compound, 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, integrates these two key functional groups, presenting a novel chemical entity with significant potential for pharmacological exploration. The presence of a methoxy group can enhance metabolic stability and cell permeability, while the morpholine ring often improves aqueous solubility and pharmacokinetic properties.[6]
This technical guide provides a prospective framework for researchers and drug development professionals interested in this molecule. It outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, details standard characterization protocols, and discusses its potential biological activities based on the established pharmacology of related compounds.
Chemical Structure and Nomenclature
The core structure of the target molecule consists of a central benzamide linkage. A 4-methoxyphenyl group is attached to the carbonyl carbon, and a 4-(4-morpholinylsulfonyl)phenyl group is attached to the amide nitrogen.
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IUPAC Name: 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
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Molecular Formula: C₁₈H₂₀N₂O₅S
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Molecular Weight: 376.43 g/mol
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SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)
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Preparation: To a solution of 4-(morpholin-4-ylsulfonyl)aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents).
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Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in the same solvent dropwise with stirring.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally similar molecules.
| Property | Predicted Value/Characteristic | Rationale / Reference Analogs |
| Appearance | White to off-white solid | Benzamides and sulfonamides are typically crystalline solids. [7][8] |
| Melting Point | 170-190 °C | N-phenylbenzamide has a melting point of 163 °C. The additional functional groups and increased molecular weight would likely increase the melting point. [9] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The large, non-polar aromatic structure suggests low water solubility. The morpholine and amide groups may impart some polarity, allowing for dissolution in polar organic solvents. [10] |
| LogP | 2.5 - 3.5 | Calculated based on the contributions of the individual functional groups. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Amide Proton (N-H): A singlet in the range of δ 9.5-10.5 ppm.
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Aromatic Protons:
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Two doublets for the 4-methoxyphenyl ring protons around δ 7.8-8.0 ppm and δ 6.9-7.1 ppm.
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Two doublets for the 4-(morpholinylsulfonyl)phenyl ring protons around δ 7.7-7.9 ppm and δ 7.3-7.5 ppm.
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Methoxy Protons (O-CH₃): A singlet at approximately δ 3.8-3.9 ppm. [11][12]* Morpholine Protons: Two multiplets (or broad singlets) corresponding to the -CH₂-N- and -CH₂-O- protons, typically in the ranges of δ 2.8-3.2 ppm and δ 3.6-3.8 ppm, respectively.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Multiple signals between δ 114-164 ppm.
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Methoxy Carbon (O-CH₃): A signal around δ 55-56 ppm.
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Morpholine Carbons: Signals for the -CH₂-N- and -CH₂-O- carbons are expected around δ 46 ppm and δ 66 ppm, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. [10]* N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹. [10]* S=O Stretch (Sulfonamide): Two strong characteristic peaks for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
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C-O-C Stretch (Ether and Morpholine): Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (aromatic ether) and 1115 cm⁻¹ (aliphatic ether).
Mass Spectrometry (MS)
The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₂₀N₂O₅S) should be observed. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition. Fragmentation patterns would likely involve cleavage at the amide bond and loss of the morpholine or methoxy groups.
Physicochemical Characterization Workflow
For any newly synthesized compound, a systematic characterization is crucial to confirm its identity, purity, and key properties.
Caption: A standard experimental workflow for physicochemical characterization.
Potential Biological Activity and Applications
The combination of benzamide and sulfonamide moieties suggests several potential avenues for biological investigation.
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Antimicrobial Activity: Many sulfonamides are known for their antibacterial properties by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [2][3]Benzamide derivatives have also demonstrated activity against various bacterial strains. [7][13]Therefore, the title compound is a strong candidate for screening against a panel of Gram-positive and Gram-negative bacteria.
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Anticancer Activity: Numerous sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis. [1]The benzamide scaffold is also found in several anticancer drugs. Exploring the antiproliferative activity of this compound against various cancer cell lines would be a logical next step.
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Anti-inflammatory Activity: Some sulfonamides and benzamides have been reported to possess anti-inflammatory properties. [1][4][14]Evaluation in standard in vitro and in vivo models of inflammation could reveal another potential therapeutic application.
Conclusion
While direct experimental data for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is limited, a comprehensive analysis of its structural components and related compounds allows for a robust predictive guide. The proposed synthesis is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data provide a benchmark for researchers to compare against their experimental findings. The potential for this molecule to exhibit significant antimicrobial, anticancer, or anti-inflammatory activity makes it an attractive target for further investigation in drug discovery and development programs. This guide serves as a foundational resource to stimulate and facilitate such research endeavors.
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